



Antitumor agent-153 long-term storage and handling

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Compound of Interest

Compound Name: Antitumor agent-153

Cat. No.: B15135703 Get Quote

Technical Support Center: Antitumor Agent-153

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for "**Antitumor agent-153**." Initial research has identified two distinct compounds referred to in the context of antitumor activity with the number 153: OM-153, a small molecule Tankyrase inhibitor, and Samarium-153 (153Sm), a radiopharmaceutical. This guide is therefore divided into two sections to address the specific properties and experimental considerations for each agent.

Section 1: OM-153 (Tankyrase Inhibitor)

OM-153 is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/ β -catenin signaling pathway. Its antitumor activity stems from the stabilization of the β -catenin destruction complex, leading to reduced proliferation in cancer cells with aberrant WNT signaling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for OM-153 powder?

A1: OM-153 as a solid powder is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1] The product is generally stable at room temperature for short periods, such as during shipping.[1]



Q2: How should I prepare and store stock solutions of OM-153?

A2: OM-153 is soluble in DMSO at concentrations up to approximately 100 mg/mL (~196.3 mM).[1] Stock solutions should be prepared in a high-quality, anhydrous solvent. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] [2]

Q3: What is the mechanism of action of OM-153?

A3: OM-153 is a selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are part of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the WNT/ β -catenin signaling pathway. By inhibiting Tankyrase, OM-153 prevents the poly-ADP-ribosylation (PARsylation) of AXIN, a key component of the β -catenin destruction complex. This stabilization of AXIN leads to the degradation of β -catenin, thereby inhibiting the transcription of WNT target genes that promote cell proliferation.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Suggested Solution
Precipitation of OM-153 in cell culture media.	The concentration of OM-153 or the percentage of DMSO in the final working solution is too high.	Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. If precipitation persists, consider using a gentle warming or sonication to aid dissolution before adding to the media. For in vivo studies, specific formulations with co-solvents like PEG300, Tween 80, or corn oil can be used.
Inconsistent or no biological effect observed.	- Improper storage leading to degradation Incorrect concentration used Cell line is not sensitive to Tankyrase inhibition.	- Verify that the OM-153 powder and stock solutions have been stored according to the recommended conditions Confirm the final concentration of OM-153 in your assay. The IC50 for WNT/β-catenin signaling inhibition is in the low nanomolar range (e.g., 0.63 nM in a reporter assay) Ensure your chosen cell line has an active and dependent WNT/β-catenin pathway (e.g., APC-mutated colorectal cancer cell lines like COLO 320DM).
High background in in vitro assays.	The purity of the OM-153 may be compromised.	Use a high-purity grade of OM- 153. If you suspect contamination, consider obtaining a new batch of the compound.



Unexpected cytotoxicity in cell-based assays.	- High concentrations of OM- 153 Solvent toxicity.	- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Growth inhibition (GI50) in sensitive cell lines can be around 10 nM Ensure the final concentration of the solvent (e.g., DMSO) is at a
		non-toxic level for your cells.

Data Presentation

Table 1: Storage Conditions for OM-153

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Table 2: In Vitro Activity of OM-153

Parameter	Value	Assay/Cell Line
IC50 (TNKS1)	13 nM	Biochemical Assay
IC50 (TNKS2)	2 nM	Biochemical Assay
IC ₅₀ (WNT/β-catenin signaling)	0.63 nM	HEK293 Reporter Assay
Gl50 (Cell Growth)	10 nM	COLO 320DM cells

Experimental Protocols

Protocol 1: Preparation of OM-153 Stock Solution



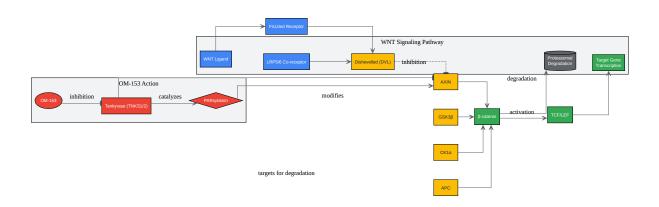
- Bring the vial of OM-153 powder to room temperature before opening.
- Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into single-use microcentrifuge tubes.
- Store the aliquots at -80°C.

Protocol 2: In Vitro Cell Growth Inhibition Assay

- Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
- Prepare serial dilutions of OM-153 from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the old medium from the cells and add the medium containing the different concentrations of OM-153. Include a vehicle control (medium with the same percentage of DMSO).
- Incubate the cells for the desired period (e.g., 72 hours).
- Assess cell viability using a suitable method, such as an MTS or MTT assay.
- Calculate the GI₅₀ value by plotting the percentage of growth inhibition against the log of the OM-153 concentration.

Mandatory Visualization





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Caption: OM-153 inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Section 2: Samarium-153 (153 Sm) Radiopharmaceutical

Samarium-153 (153Sm) is a radioisotope that emits both beta particles and gamma photons. For antitumor applications, it is typically chelated with ethylenediamine tetramethylene phosphonate (EDTMP) to form 153Sm-EDTMP (trade name: Quadramet®). This complex has a high affinity for areas of active bone formation, making it a targeted radiopharmaceutical for the treatment of painful bone metastases.



Frequently Asked Questions (FAQs)

Q1: How should Samarium-153 be stored?

A1: ¹⁵³Sm, particularly as the formulated radiopharmaceutical ¹⁵³Sm-EDTMP, should be stored frozen in a lead-shielded container to minimize radiation exposure. All radioactive materials must be stored in a designated and properly shielded area in compliance with institutional and regulatory guidelines for radioactive materials.

Q2: What are the key safety precautions when handling Samarium-153?

A2: As a radioactive substance, ¹⁵³Sm must be handled with strict adherence to radiation safety protocols. This includes:

- Personal Protective Equipment (PPE): Wear a lab coat, double gloves, and safety glasses.
- Shielding: Use lead shielding to minimize radiation exposure. The half-value thickness of lead for ¹⁵³Sm is approximately 0.10 mm; 1 mm of lead can reduce exposure by a factor of about 1,000.
- Dosimetry: All personnel handling ¹⁵³Sm should wear appropriate radiation dosimeters to monitor their exposure.
- Designated Area: All work with ¹⁵³Sm should be conducted in a designated and properly ventilated area, such as a fume hood or hot cell.

Q3: How should waste containing Samarium-153 be disposed of?

A3: All waste contaminated with ¹⁵³Sm is considered radioactive waste and must be disposed of according to institutional and regulatory guidelines. This includes contaminated PPE, vials, and any biological waste from experiments. Waste should be segregated into appropriate, clearly labeled containers for radioactive waste. Due to its relatively short half-life of 46.3 hours (1.93 days), short-term storage for decay may be a viable disposal strategy, after which it can be disposed of as non-radioactive waste, depending on institutional policies.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Suggested Solution
Low radiochemical purity of ¹⁵³ Sm-EDTMP.	- Incorrect pH during labeling Presence of competing metal ions Degradation of the EDTMP ligand.	- Ensure the pH of the reaction mixture is within the optimal range (typically pH 7-8.5) for complexation Use high-purity reagents and water to avoid contamination with other metal ions that could compete with ¹⁵³ Sm for binding to EDTMP Store the EDTMP kit according to the manufacturer's instructions, typically at 2-8°C.
Poor uptake of ¹⁵³ Sm-EDTMP in bone during in vivo experiments.	- Low radiochemical purity Physiological factors in the animal model.	- Perform quality control tests, such as ITLC, to confirm high radiochemical purity before injection Ensure the animal model has active bone metabolism. The uptake of ¹⁵³ Sm-EDTMP is dependent on osteoblastic activity.
Contamination of the work area.	Improper handling techniques or spills.	- Follow strict radiation safety protocols. In case of a spill, immediately notify the Radiation Safety Officer and follow the established spill cleanup procedure. For urine or blood spills from treated animals, clean thoroughly and wash contaminated clothing separately or store for decay.
Inconsistent experimental results.	- Inaccurate measurement of radioactivity Variability in animal models.	- Use a calibrated dose calibrator to accurately measure the activity of ¹⁵³ Sm before each experiment Standardize the experimental



conditions, including the age, weight, and health status of the animals.

Data Presentation

Table 3: Physical Properties of Samarium-153

Property	Value
Half-life	46.3 hours (1.93 days)
Beta Emission (Max Energy)	0.81 MeV
Gamma Emission	103 keV
Half-value Thickness (Lead)	~0.10 mm

Experimental Protocols

Protocol 1: Preparation of ¹⁵³Sm-EDTMP for Injection (General Overview)

Note: This is a generalized protocol and should be adapted based on specific institutional and regulatory requirements.

- Obtain a sterile, pyrogen-free vial containing the EDTMP ligand.
- In a lead-shielded environment, aseptically add the required activity of sterile ¹⁵³SmCl₃ solution to the EDTMP vial.
- Adjust the pH of the solution to between 7 and 8.5 using a sterile solution of NaOH.
- Allow the mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to ensure complete complexation.
- Perform quality control tests, such as instant thin-layer chromatography (ITLC), to determine the radiochemical purity. The purity should typically be >95%.
- The final product should be a clear, colorless to pale yellow solution.



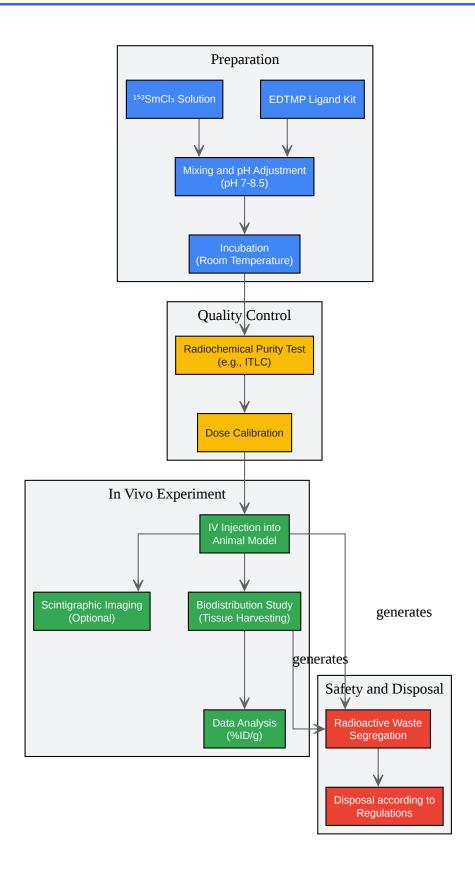
• Draw the required dose into a shielded syringe for injection.

Protocol 2: In Vivo Biodistribution Study in a Rodent Model

- Anesthetize the animal according to an approved protocol.
- Inject a known activity of ¹⁵³Sm-EDTMP intravenously (e.g., via the tail vein).
- At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
- Dissect major organs and tissues (e.g., bone, muscle, liver, kidneys, blood).
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution of the radiopharmaceutical.

Mandatory Visualization





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Caption: Experimental workflow for the preparation and in vivo use of ¹⁵³Sm-EDTMP.



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References

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